Chemical structure and physical properties of tert-Butyl (4,6-dichloropyridin-3-yl)carbamate
Chemical structure and physical properties of tert-Butyl (4,6-dichloropyridin-3-yl)carbamate
An In-Depth Technical Guide to tert-Butyl (4,6-dichloropyridin-3-yl)carbamate: Structure, Properties, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of tert-butyl (4,6-dichloropyridin-3-yl)carbamate, a key heterocyclic building block for chemical synthesis and drug discovery. The document details the compound's chemical structure, physicochemical properties, and spectroscopic profile. Emphasis is placed on its synthetic utility, outlining robust protocols for its preparation and subsequent chemical transformations, such as deprotection and cross-coupling reactions. This guide serves as an essential resource for researchers and scientists in medicinal chemistry and organic synthesis, offering insights into the strategic application of this versatile intermediate in the development of complex molecular architectures.
Introduction
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their prevalence stems from the pyridine ring's ability to act as a bioisostere for a phenyl group while offering unique properties, including improved solubility and the capacity to engage in hydrogen bonding. The strategic functionalization of the pyridine ring is therefore a cornerstone of modern drug design.
The Role of the Carbamate Protecting Group
In multi-step syntheses, the use of protecting groups is fundamental. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robust nature. It is stable to a wide range of nucleophilic and basic conditions, which allows for extensive chemical modifications on other parts of the molecule without affecting the protected amine.[1] The carbamate functional group can influence the biological and pharmacokinetic properties of molecules and is a structural motif found in many therapeutic agents.[2] The Boc group's primary advantage lies in its facile and clean removal under anhydrous acidic conditions, liberating the free amine for subsequent reactions.[1]
tert-Butyl (4,6-dichloropyridin-3-yl)carbamate: A Versatile Synthetic Intermediate
tert-Butyl (4,6-dichloropyridin-3-yl)carbamate emerges as a highly valuable intermediate by combining a dichloropyridine core with a strategically placed Boc-protected amine. This arrangement provides a stable, easy-to-handle solid that serves as a launchpad for diverse synthetic pathways. The two chlorine atoms offer distinct opportunities for regioselective functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, while the protected amine provides a latent nucleophilic site that can be revealed at a desired stage. This guide explores the essential technical details of this compound, providing a framework for its effective use in research and development.
Chemical Structure and Identification
The molecular architecture of tert-butyl (4,6-dichloropyridin-3-yl)carbamate is foundational to its chemical behavior and utility.
Molecular Structure
Caption: Chemical structure of tert-Butyl (4,6-dichloropyridin-3-yl)carbamate.
Key Identifiers
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-(4,6-dichloropyridin-3-yl)carbamate | |
| CAS Number | 1211586-03-6 | [3] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂O₂ | [4] |
| Molecular Weight | 263.12 g/mol | [4] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(N=C1)Cl)Cl | |
| InChI Key | MMIHIZAIIKLWIL-UHFFFAOYSA-N | [4] |
Physicochemical Properties
A thorough understanding of the compound's physical properties is critical for its effective handling, storage, and use in reactions.
| Property | Description | Reference |
| Appearance | Expected to be a white to off-white solid, based on analogous compounds. | [5][6] |
| Solubility | Likely soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Poorly soluble in water. | [7] |
| Storage | Store in a cool, dry, and well-ventilated area under an inert atmosphere (2-8°C is recommended). Keep container tightly closed. | [6][8][9] |
Spectroscopic Profile
While specific experimental spectra for this exact compound are not publicly available, a reliable profile can be predicted based on its constituent functional groups and data from structurally related molecules.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a sharp singlet around 1.5 ppm, integrating to 9 protons, which corresponds to the magnetically equivalent methyl groups of the tert-butyl moiety.[5] The aromatic region should display two singlets for the two protons on the pyridine ring. A broad singlet, corresponding to the N-H proton of the carbamate, is also expected, with its chemical shift being solvent-dependent.[10]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will be characterized by a signal around 80 ppm for the quaternary carbon of the tert-butyl group and a signal around 28 ppm for the three equivalent methyl carbons.[5] The carbamate carbonyl carbon should appear around 153-155 ppm. The remaining signals will correspond to the four distinct carbons of the dichloropyridine ring.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups.[11] Expected characteristic absorption bands include:
-
~3400 cm⁻¹ : N-H stretching of the secondary carbamate.
-
~2980 cm⁻¹ : C-H stretching from the tert-butyl group.
-
~1700-1730 cm⁻¹ : A strong C=O stretching band, characteristic of the carbamate carbonyl group.[12]
-
~1530 cm⁻¹ : N-H bending and C-N stretching vibrations.
-
~1160-1250 cm⁻¹ : C-O stretching of the ester component of the carbamate.
-
-
Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 263.12 g/mol . A prominent fragmentation pattern would be the loss of the tert-butyl group or isobutylene, leading to a significant fragment ion.
Synthesis and Reactivity
The strategic value of tert-butyl (4,6-dichloropyridin-3-yl)carbamate lies in its straightforward synthesis and predictable reactivity, making it an ideal starting material for complex target molecules.
General Synthetic Strategy
The most common and efficient method for introducing a Boc protecting group onto an amine is through its reaction with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an appropriate aprotic solvent like THF or DCM. The base serves to deprotonate the amine, increasing its nucleophilicity towards the Boc₂O electrophile.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example based on established methods for Boc protection.[1]
-
Reaction Setup : To a solution of 3-amino-4,6-dichloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 eq).
-
Addition of Reagent : Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 15 minutes.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography or recrystallization to afford the pure tert-butyl (4,6-dichloropyridin-3-yl)carbamate.
Key Chemical Reactions
The true utility of this building block is demonstrated in its subsequent transformations.
Caption: Synthetic utility illustrating divergent pathways from the title compound.
-
Deprotection of the Boc Group : The most fundamental reaction is the removal of the Boc group to unmask the parent amine. This is reliably achieved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or a solution of HCl in 1,4-dioxane or methanol. The reaction is usually rapid and proceeds at room temperature, yielding the hydrochloride salt of the amine, which can be neutralized in a subsequent step.
-
Cross-Coupling Reactions : The chlorine atoms on the pyridine ring are amenable to substitution via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents. For instance, a Suzuki coupling with a boronic acid can form a new carbon-carbon bond, while a Buchwald-Hartwig amination can install a new carbon-nitrogen bond. These reactions are pillars of modern medicinal chemistry for building molecular complexity.
Applications in Research and Development
The primary application of tert-butyl (4,6-dichloropyridin-3-yl)carbamate is as a versatile building block for the synthesis of biologically active compounds. Its structure allows for a divergent synthetic approach: one can either deprotect the amine first and elaborate from there, or functionalize the pyridine core via the chloro-substituents before revealing the amine. This flexibility is invaluable in constructing libraries of compounds for screening in drug discovery programs. It is a key intermediate for pharmaceutical ingredients with applications as orexin receptor antagonists and IRAK4 inhibitors.[13]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related dichloropyridinyl carbamates and other hazardous chemical intermediates provide a strong basis for safe handling protocols.[14][15]
-
Hazard Identification :
-
Recommended Handling Procedures :
-
Personal Protective Equipment (PPE) :
-
Storage and Disposal :
Conclusion
tert-Butyl (4,6-dichloropyridin-3-yl)carbamate is a strategically designed synthetic intermediate of significant value to the scientific research community, particularly those in drug development. Its combination of a stable protecting group with multiple reactive sites on a privileged heterocyclic core provides a robust platform for the efficient synthesis of diverse and complex molecules. The predictable reactivity and straightforward handling of this compound, coupled with its potential for building libraries of novel chemical entities, solidify its role as a critical tool in the modern synthetic chemist's arsenal.
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